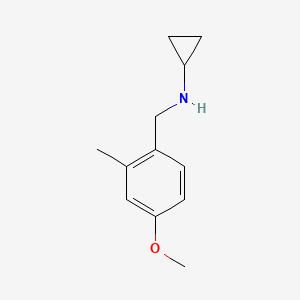
(3-Bromo-2,2-dimethylpropanesulfonyl)benzene
Vue d'ensemble
Description
“(3-Bromo-2,2-dimethylpropanesulfonyl)benzene” is a chemical compound with the CAS Number: 16462-88-7 . It has a molecular weight of 291.21 . The IUPAC name for this compound is [(3-bromo-2,2-dimethylpropyl)sulfonyl]benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrO2S/c1-11(2,8-12)9-15(13,14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.21 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Bromination Applications :
- A study by Ardeshir and Abbas (1999) demonstrates the use of a novel compound, N, N' dibromo-N, N' -1,2- ethylene bis(2,5- dimethyl benzene sulfonamide), for the selective bromination of aromatic compounds, producing bromo aromatic compounds (Ardeshir & Abbas, 1999).
- Vasin, Bolusheva, and Razin (2003) explored the UV-initiated addition of bromomethane sulfonyl bromide to various compounds, leading to the formation of bromomethyl sulfone derivatives, showcasing the reactivity of related sulfonyl bromide compounds (Vasin, Bolusheva, & Razin, 2003).
Use in Multi-Coupling Reactions :
- Research by Auvray, Knochel, and Normant (1985) highlights the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene, a compound similar to (3-Bromo-2,2-dimethylpropanesulfonyl)benzene, in multi-coupling reactions. This compound reacts with various electrophiles and nucleophiles, providing a versatile tool for synthesizing functionally diverse sulfones (Auvray, Knochel, & Normant, 1985).
Application in Organic Synthesis :
- A study on 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide by Yalcin et al. (2012) reveals the structural features of a similar compound, providing insights into its potential applications in organic synthesis and material science (Yalcin et al., 2012).
Advanced Organic Synthesis Techniques :
- Further studies by Auvray, Knochel, and Normant (1988) on 3-Bromo-2-t-butylsulfonyl propene discuss its reactivity with a wide range of nucleophiles and electrophiles. This emphasizes its role in the synthesis of highly functionalized sulfones and illustrates the compound's utility in advanced organic synthesis (Auvray, Knochel, & Normant, 1988).
Propriétés
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2S/c1-11(2,8-12)9-15(13,14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMTWZWMNBNTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)
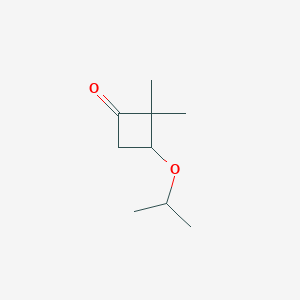
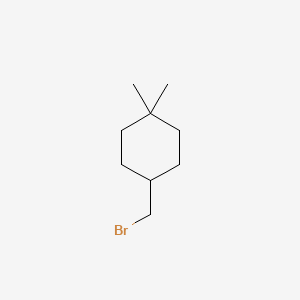
![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)

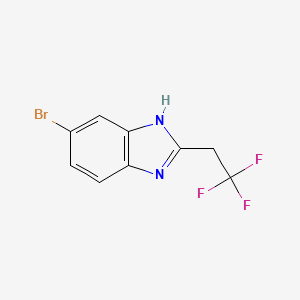

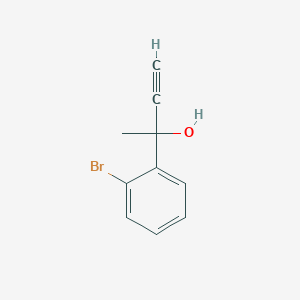

![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
